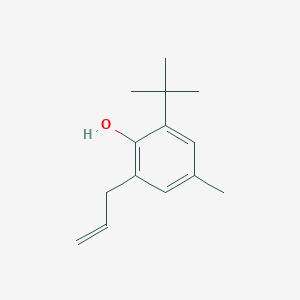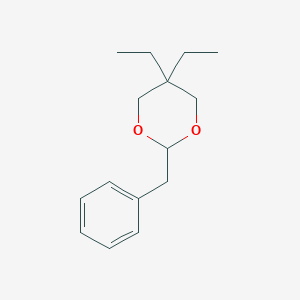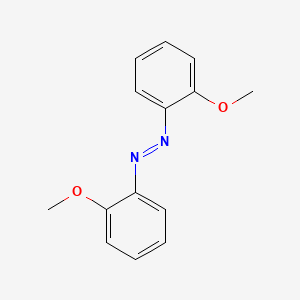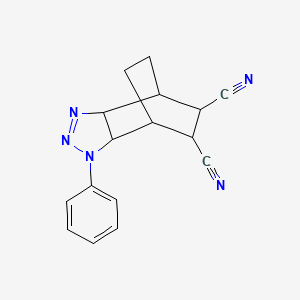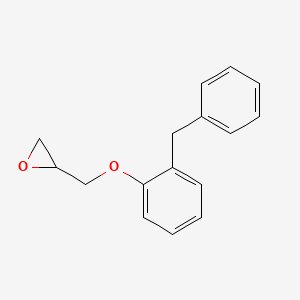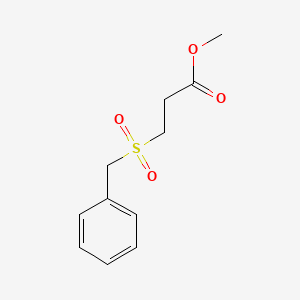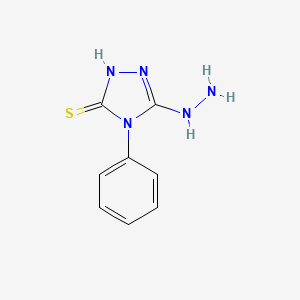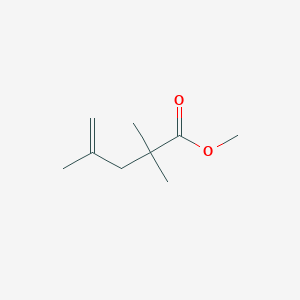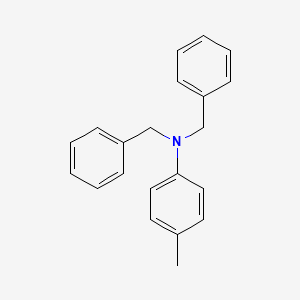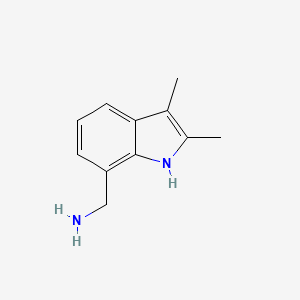![molecular formula C30H18 B14743688 Dibenzo[c,m]pentaphene CAS No. 222-51-5](/img/structure/B14743688.png)
Dibenzo[c,m]pentaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[c,m]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is composed of multiple fused benzene rings, forming a large, planar structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzo[c,m]pentaphene can be synthesized through oxidative cyclodehydrogenation of oligophenylene precursors. This reaction typically involves the use of strong oxidizing agents such as ferric chloride (FeCl₃) under an inert atmosphere . The reaction conditions often require elevated temperatures to facilitate the formation of the polycyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[c,m]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Dibenzo[c,m]pentaphene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of larger polycyclic aromatic hydrocarbons and nanographenes.
Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism by which dibenzo[c,m]pentaphene exerts its effects involves its interaction with molecular targets through π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices. The pathways involved include electron transfer processes and the modulation of electronic band gaps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo[a,o]pentaphene
- Dibenzo[a,l]pentacene
- Dibenzo[a,c]pentacene
- Heptaphene
- Trinaphthylene
Uniqueness
Dibenzo[c,m]pentaphene is unique due to its specific arrangement of benzene rings, which results in distinct electronic properties. Compared to other similar compounds, it has a different molecular geometry that can lead to unique interactions and applications in various fields .
Propriétés
Numéro CAS |
222-51-5 |
|---|---|
Formule moléculaire |
C30H18 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
heptacyclo[16.12.0.02,15.04,13.07,12.020,29.021,26]triaconta-1(30),2,4(13),5,7,9,11,14,16,18,20(29),21,23,25,27-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-17-29-23(15-27(21)25)13-14-24-16-28-22(18-30(24)29)12-10-20-6-2-4-8-26(20)28/h1-18H |
Clé InChI |
RQCIQCDYYKLUBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=C(C=CC7=CC=CC=C76)C=C5C4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



